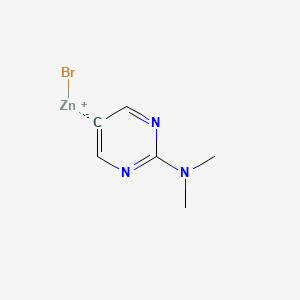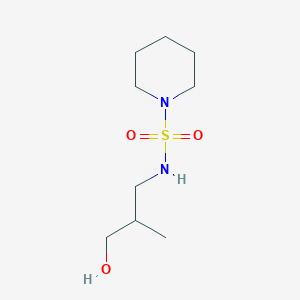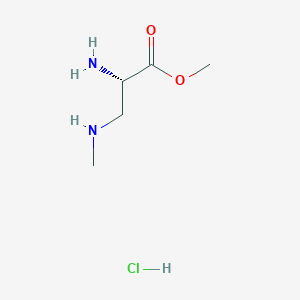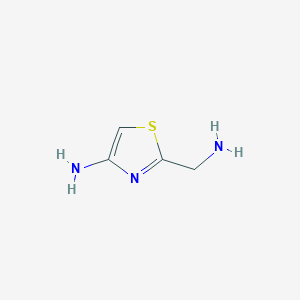
4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide is a chemical compound with the molecular formula C10H15BrN2O and a molecular weight of 259.14 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide typically involves the condensation of 4-bromo-1H-pyrrole-2-carboxylic acid with isopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general steps include:
Activation of the Carboxylic Acid: The carboxylic acid group of 4-bromo-1H-pyrrole-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Amide Bond Formation: The activated carboxylic acid is then reacted with isopentylamine to form the amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrrole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base to facilitate the substitution.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, depending on the nucleophile introduced.
Applications De Recherche Scientifique
4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide has several applications in scientific research, particularly in the fields of chemistry and biology :
Chemical Research: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: Researchers explore its potential as a lead compound for the development of new drugs targeting specific biological pathways.
Mécanisme D'action
like other pyrrole derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity . The pathways involved would depend on the specific biological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-pyrrole-2-carboxamide: This compound is structurally similar but lacks the isopentyl group, which may affect its biological activity and chemical reactivity.
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide:
Uniqueness
4-Bromo-N-isopentyl-1h-pyrrole-2-carboxamide is unique due to the presence of the isopentyl group, which can influence its solubility, reactivity, and biological activity compared to other pyrrole derivatives. This uniqueness makes it a valuable compound for research in various scientific fields.
Propriétés
Formule moléculaire |
C10H15BrN2O |
|---|---|
Poids moléculaire |
259.14 g/mol |
Nom IUPAC |
4-bromo-N-(3-methylbutyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C10H15BrN2O/c1-7(2)3-4-12-10(14)9-5-8(11)6-13-9/h5-7,13H,3-4H2,1-2H3,(H,12,14) |
Clé InChI |
QJCGOEWDTWTJPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNC(=O)C1=CC(=CN1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


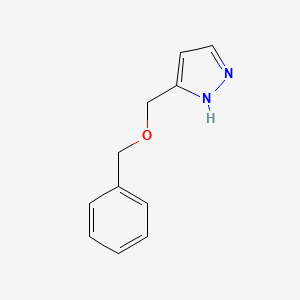

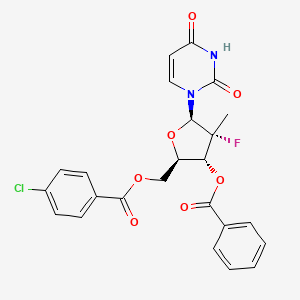

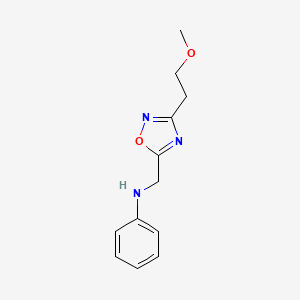
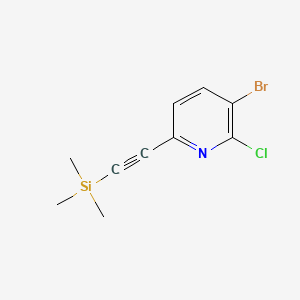
![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)
